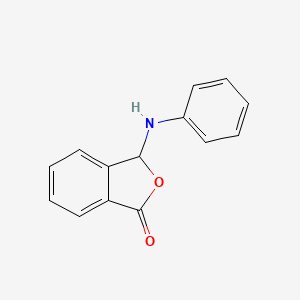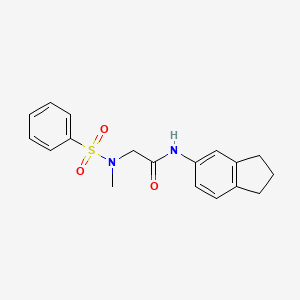![molecular formula C16H21N3O2 B5170329 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a furan derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide's mechanism of action is not fully understood but is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, a major antioxidant in cells, and reduce the levels of reactive oxygen species. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate the activity of T cells, a type of immune cell involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its stability and solubility in water and organic solvents. This compound can also be easily synthesized through several methods, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the effects of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesemethoden
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can be synthesized through several methods, including the reaction of 2-bromo-N,N-diethyl-3-pyridinamine with furfurylamine or the reaction of 2-(diethylamino)ethyl chloride with furfurylamine. The product can be purified through column chromatography, and its structure can be confirmed through NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. This compound has been shown to exhibit anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Eigenschaften
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(5-2)15-13(7-6-9-17-15)11-18-16(20)14-8-10-21-12(14)3/h6-10H,4-5,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPXNUXTGNCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[(allylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5170249.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)



![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
